![molecular formula C6H10Cl2N4 B1377518 4-Aminopyridine-2-carboximidamide dihydrochloride CAS No. 1443980-55-9](/img/structure/B1377518.png)
4-Aminopyridine-2-carboximidamide dihydrochloride
Overview
Description
4-Aminopyridine-2-carboximidamide dihydrochloride is a chemical compound that has been studied in the field of neurology . It is used as a research tool in characterizing subtypes of the potassium channel .
Molecular Structure Analysis
The molecular structure of 4-Aminopyridine-2-carboximidamide dihydrochloride is represented by the InChI code1S/C6H8N4.2ClH/c7-4-1-2-10-5 (3-4)6 (8)9;;/h1-3H, (H2,7,10) (H3,8,9);2*1H
. The molecular weight of the compound is 209.08 . Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The IUPAC name of the compound is 4-aminopicolinimidamide dihydrochloride .Scientific Research Applications
4-Aminopyridine-2-carboximidamide dihydrochloride: Scientific Research Applications:
Neurological Disorders Treatment
4-Aminopyridine has shown promise in treating neurological disorders such as epilepsy, ataxia, and cognitive impairments. It has been well-tolerated in clinical trials up to certain dosages and is considered a tailored treatment for specific encephalopathies .
Adsorption Efficiency in Nanoparticles
Research indicates that analogues of 4-Aminopyridine, like ferric oxyhydroxide nanoparticles, have superior adsorption capabilities. This property is significant for environmental applications such as water purification .
Restoring Axonal Function
Clinically, 4-Aminopyridine has been effective in diseases with impaired nerve conduction, offering potential therapeutic benefits for conditions like downbeat nystagmus or cerebellar ataxia. It also exhibits immunomodulatory effects on T cells and may support neuronal repair .
Mechanism of Action
Target of Action
The primary target of 4-Aminopyridine-2-carboximidamide dihydrochloride is the KCNA2 potassium channel . This channel plays a crucial role in maintaining the resting membrane potential and controlling the duration of the action potential in neurons .
Mode of Action
4-Aminopyridine-2-carboximidamide dihydrochloride acts as a potassium channel blocker . It antagonizes the gain-of-function defects caused by variants in the KV1.2 subunit, reducing current amplitudes and negative shifts of steady-state activation . This results in an increase in the firing rate of transfected neurons .
Biochemical Pathways
The compound affects the potassium conductance pathway . By blocking the KCNA2 potassium channel, it disrupts the normal flow of potassium ions, which can lead to changes in the electrical activity of the neuron . The downstream effects of this disruption can vary, but they often result in increased neuronal excitability .
Pharmacokinetics
It is known that the compound is a powder at room temperature , suggesting that it could be administered orally or intravenously
Result of Action
The blockade of the KCNA2 potassium channel by 4-Aminopyridine-2-carboximidamide dihydrochloride leads to increased neuronal excitability . This can result in a variety of molecular and cellular effects, depending on the specific context. For example, in patients with KCNA2-encephalopathy, treatment with 4-Aminopyridine-2-carboximidamide dihydrochloride has been shown to improve gait, ataxia, alertness, cognition, and speech .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-aminopyridine-2-carboximidamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4.2ClH/c7-4-1-2-10-5(3-4)6(8)9;;/h1-3H,(H2,7,10)(H3,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXYTZMNEJHYBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C(=N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopyridine-2-carboximidamide dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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